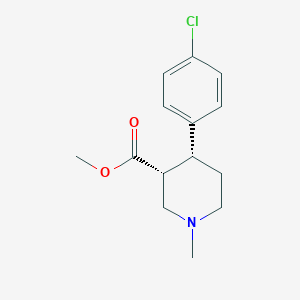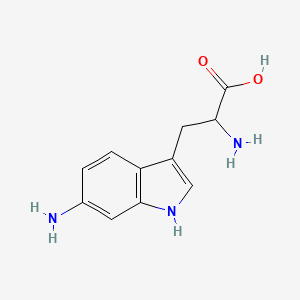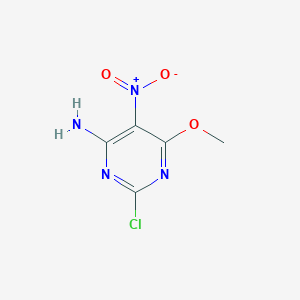
(3R,4R)-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorophenyl group and a methyl ester group. The stereochemistry of the compound is denoted by the (3R,4R)-rel- configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Substitution Reactions: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Esterification: The methyl ester group is introduced through an esterification reaction, typically involving the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Stereochemical Control: The (3R,4R)-rel- configuration is achieved through the use of chiral catalysts or chiral starting materials to ensure the correct spatial arrangement of the substituents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Piperidinecarboxylic acid, 4-(4-bromophenyl)-1-methyl-, methyl ester: Similar structure but with a bromine atom instead of a chlorine atom on the aromatic ring.
3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-ethyl-, methyl ester: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
The uniqueness of 3-Piperidinecarboxylic acid, 4-(4-chlorophenyl)-1-methyl-, methyl ester, (3R,4R)-rel- lies in its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
214335-18-9 |
|---|---|
Molecular Formula |
C14H18ClNO2 |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
methyl (3R,4R)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-16-8-7-12(13(9-16)14(17)18-2)10-3-5-11(15)6-4-10/h3-6,12-13H,7-9H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
GDFVYUDIAQQDTA-STQMWFEESA-N |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)


![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)


![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)


![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
